![molecular formula C9H12O2 B13940393 Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate CAS No. 63379-11-3](/img/structure/B13940393.png)
Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields of scientific research, including organic synthesis and medicinal chemistry. The compound’s structure consists of a bicyclo[2.2.1]heptene ring system with a methyl ester functional group at the 7-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate typically involves a Diels-Alder reaction. One common method starts with the reaction between 2-methylfuran and methyl-3-bromopropiolate. This reaction is highly regioselective and produces the desired bicyclic compound . The reaction conditions often involve the use of a solvent such as chloroform and a catalyst like silver nitrate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A similar bicyclic compound without the ester functional group.
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: An ester derivative with an ethyl group instead of a methyl group.
Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-: A trimethyl-substituted derivative.
Uniqueness
Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate is unique due to its specific ester functional group at the 7-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research applications.
Propiedades
Número CAS |
63379-11-3 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-6-2-3-7(8)5-4-6/h2-3,6-8H,4-5H2,1H3 |
Clave InChI |
YERHEQLEVHZOLV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C2CCC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)


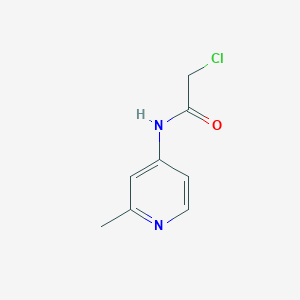
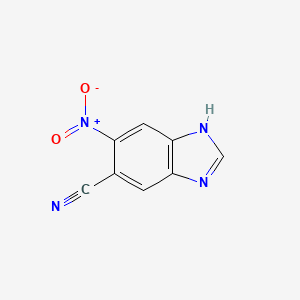
![[1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate](/img/structure/B13940338.png)
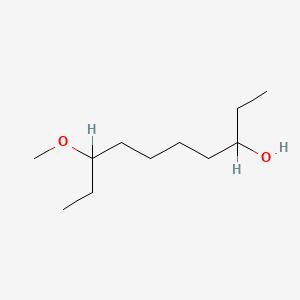
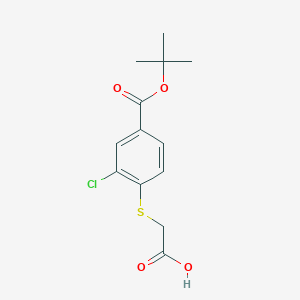
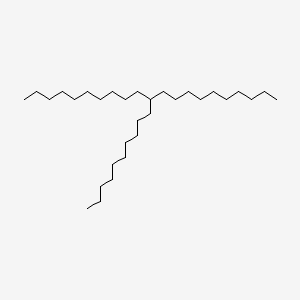
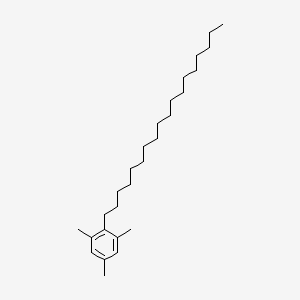

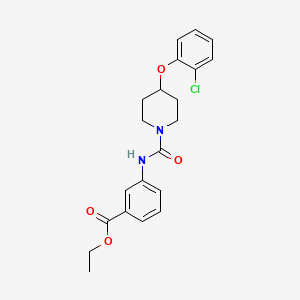

![1,1-Dimethylethyl 4-[[(2-bromophenyl)thio]methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B13940398.png)
